molecular formula C7H5N3O B15339427 3-(4-Pyridyl)-1,2,5-oxadiazole

3-(4-Pyridyl)-1,2,5-oxadiazole

Cat. No.: B15339427
M. Wt: 147.13 g/mol
InChI Key: CSBICKFAVSONNX-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)-1,2,5-oxadiazole is a heterocyclic organic compound characterized by the presence of a pyridyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminopyridine with carbon disulfide and hydroxylamine to form the oxadiazole ring. The reaction conditions usually require heating and the presence of a suitable solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridyl)-1,2,5-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-(4-Pyridyl)-1,2,5-oxadiazole has found applications in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Pyridyl)-1,2,5-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-Pyridyl)-1,2,5-oxadiazole is structurally similar to other oxadiazole derivatives, such as 3-(2-pyridyl)-1,2,5-oxadiazole and 3-(3-pyridyl)-1,2,5-oxadiazole. These compounds share the oxadiazole ring but differ in the position of the pyridyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and expand its applications.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-pyridin-4-yl-1,2,5-oxadiazole

InChI

InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H

InChI Key

CSBICKFAVSONNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NON=C2

Origin of Product

United States

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